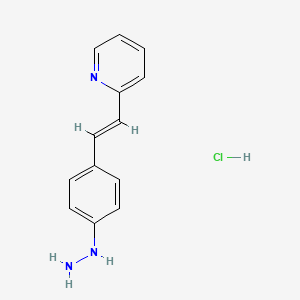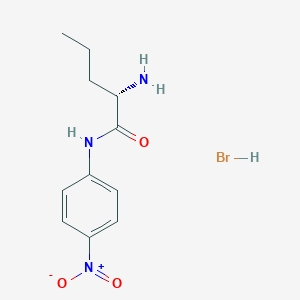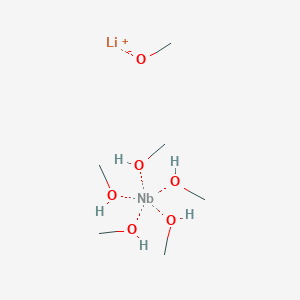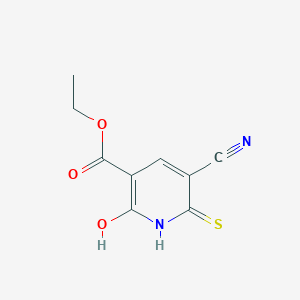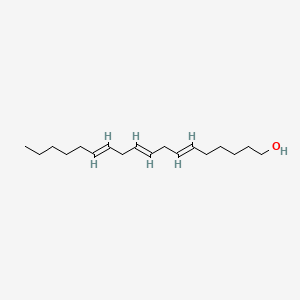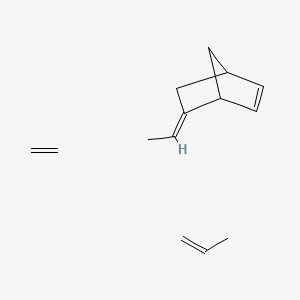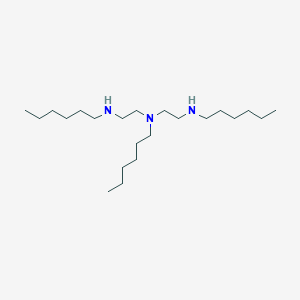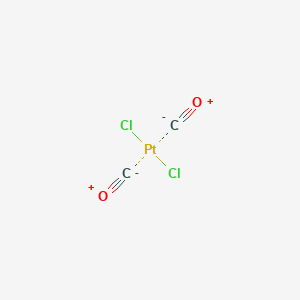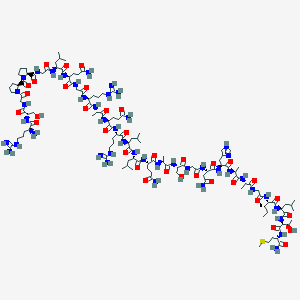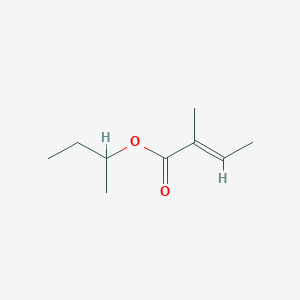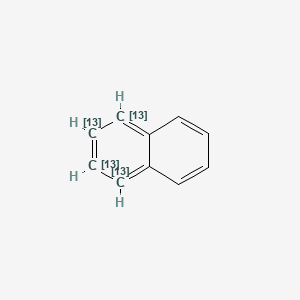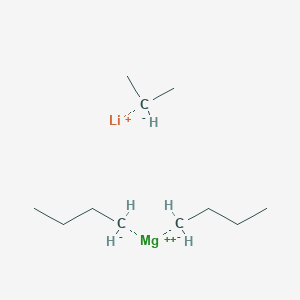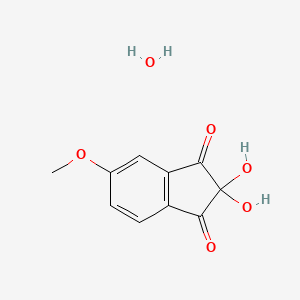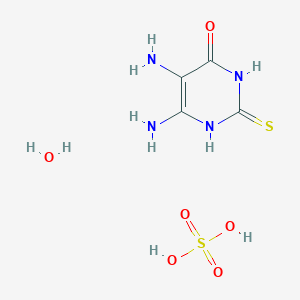
magnesium;ethoxyethane;diiodide
Übersicht
Beschreibung
Magnesium;ethoxyethane;diiodide, also known as magnesium diiodide, is an inorganic compound with the chemical formula MgI₂. It is a salt of magnesium and hydrogen iodide, forming various hydrates such as MgI₂·xH₂O. This compound is highly soluble in water and is typically used in organic synthesis .
Vorbereitungsmethoden
Magnesium;ethoxyethane;diiodide can be prepared through several synthetic routes. One common method involves the reaction of magnesium metal with iodine in the presence of ethoxyethane (diethyl ether) as a solvent. The reaction is typically carried out under anhydrous conditions to prevent the formation of unwanted by-products . The general reaction is as follows: [ \text{Mg} + \text{I}_2 \rightarrow \text{MgI}_2 ]
In industrial settings, magnesium diiodide can also be produced by treating magnesium oxide, magnesium hydroxide, or magnesium carbonate with hydroiodic acid : [ \text{MgO} + 2 \text{HI} \rightarrow \text{MgI}_2 + \text{H}_2\text{O} ] [ \text{Mg(OH)}_2 + 2 \text{HI} \rightarrow \text{MgI}_2 + 2 \text{H}_2\text{O} ] [ \text{MgCO}_3 + 2 \text{HI} \rightarrow \text{MgI}_2 + \text{CO}_2 + \text{H}_2\text{O} ]
Analyse Chemischer Reaktionen
Magnesium;ethoxyethane;diiodide undergoes various types of chemical reactions, including:
Oxidation: When heated in air, magnesium diiodide decomposes to form magnesium oxide and iodine. [ \text{MgI}_2 \rightarrow \text{MgO} + \text{I}_2 ]
Substitution: It can react with water to form magnesium hydroxide and hydrogen iodide. [ \text{MgI}_2 + 2 \text{H}_2\text{O} \rightarrow \text{Mg(OH)}_2 + 2 \text{HI} ]
Common reagents used in these reactions include hydroiodic acid, water, and oxygen. The major products formed from these reactions are magnesium oxide, magnesium hydroxide, and iodine.
Wissenschaftliche Forschungsanwendungen
Magnesium;ethoxyethane;diiodide has several scientific research applications:
Wirkmechanismus
The mechanism by which magnesium;ethoxyethane;diiodide exerts its effects involves its role as a transmembrane and intracellular modulator. In biological systems, magnesium ions are essential for the proper functioning of ion channels and enzyme systems. In the context of antiarrhythmic therapy, magnesium ions help maintain the Na⁺ and K⁺ gradients across cardiac cell membranes, which are crucial for normal cardiac function .
Vergleich Mit ähnlichen Verbindungen
Magnesium;ethoxyethane;diiodide can be compared with other similar compounds, such as:
Magnesium chloride (MgCl₂): Similar to magnesium diiodide, magnesium chloride is highly soluble in water and used in various industrial applications.
Magnesium bromide (MgBr₂): This compound shares similar properties with magnesium diiodide and is used in organic synthesis.
Magnesium fluoride (MgF₂): Unlike magnesium diiodide, magnesium fluoride is less soluble in water and is used in optical applications due to its transparency to ultraviolet light.
This compound is unique due to its specific reactivity with iodine and its applications in high-performance batteries and organic synthesis.
Eigenschaften
IUPAC Name |
magnesium;ethoxyethane;diiodide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10O.2HI.Mg/c1-3-5-4-2;;;/h3-4H2,1-2H3;2*1H;/q;;;+2/p-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYBJAXPVYJCIAZ-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC.[Mg+2].[I-].[I-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10I2MgO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


